molecular formula C26H21F2NO3 B4716919 1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate

1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate

Cat. No.: B4716919
M. Wt: 433.4 g/mol
InChI Key: WYWRXJBDUMILJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate is a complex organic compound that features a quinoline core substituted with fluorophenyl and fluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate
  • 2-[(2-Fluorophenyl)carbonyl]-3,3,5-trimethyl-2,3-dihydroquinolin-7-yl 3-fluorobenzoate

Uniqueness

1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

[1-(2-fluorobenzoyl)-2,2,4-trimethylquinolin-6-yl] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2NO3/c1-16-15-26(2,3)29(24(30)18-8-4-6-10-21(18)27)23-13-12-17(14-20(16)23)32-25(31)19-9-5-7-11-22(19)28/h4-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWRXJBDUMILJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.